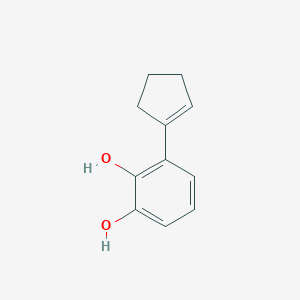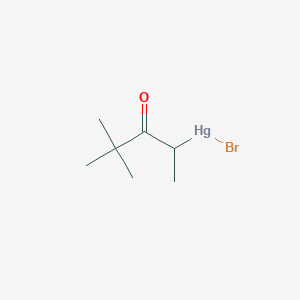
Dichloro(octyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(octyl)borane is an organoboron compound characterized by the presence of a boron atom bonded to an octyl group and two chlorine atoms. Organoboron compounds, including this compound, are known for their versatility in organic synthesis and their unique chemical properties. These compounds play a crucial role in various chemical reactions and have significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Dichloro(octyl)borane can be synthesized through the hydroboration of 1-octene with boron trichloride (BCl3). The reaction typically involves the addition of BCl3 to 1-octene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The reaction proceeds as follows:
[ \text{BCl}_3 + \text{CH}_3(\text{CH}_2)_6\text{CH}= \text{CH}_2 \rightarrow \text{Cl}_2\text{BCH}_2(\text{CH}_2)_6\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Dichloro(octyl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous ether or THF.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Alkyl or aryl boranes.
科学研究应用
Dichloro(octyl)borane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for hydroboration reactions, facilitating the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of dichloro(octyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom, being electron-deficient, can form stable complexes with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, this compound adds across carbon-carbon double bonds, forming organoboron intermediates that can be further functionalized.
相似化合物的比较
Dichloroborane (BCl2H): A simpler boron compound with two chlorine atoms and one hydrogen atom.
Octylborane (C8H17B): An organoboron compound with an octyl group and a boron atom.
Dibromo(octyl)borane (C8H17BBr2): Similar to dichloro(octyl)borane but with bromine atoms instead of chlorine.
Uniqueness: this compound is unique due to its specific combination of an octyl group and two chlorine atoms, which imparts distinct reactivity and stability compared to other boron compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
dichloro(octyl)borane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BCl2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZKFDUDGMBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCC)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60795703 |
Source


|
| Record name | (n-Octyl)dichloroborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60795703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63348-82-3 |
Source


|
| Record name | (n-Octyl)dichloroborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60795703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
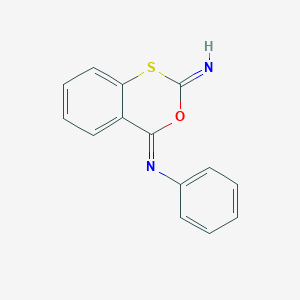

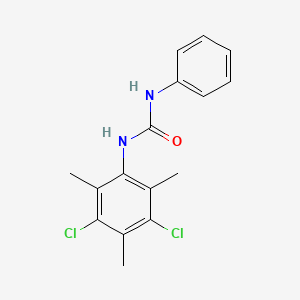
methanone](/img/structure/B14512909.png)

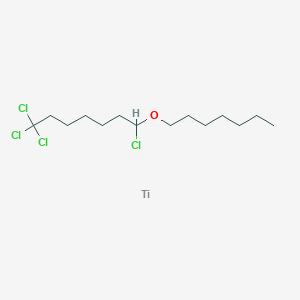
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
